1-cyclopropyl-1H-1,2,3-triazole
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Overview
Description
1-Cyclopropyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The cyclopropyl group attached to the triazole ring adds a unique structural feature, making it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-1,2,3-triazole can be synthesized using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as “click chemistry.” This method involves the reaction of a cyclopropyl azide with a terminal alkyne under mild conditions to form the triazole ring . The reaction is typically carried out in the presence of a copper(I) catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound with high purity and yield . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the triazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-Cyclopropyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of enzymes like carbonic anhydrase can disrupt metabolic pathways, leading to therapeutic effects such as reduced tumor growth or antimicrobial activity.
Comparison with Similar Compounds
1-Cyclopropyl-1H-1,2,3-triazole can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
174773-05-8 |
---|---|
Molecular Formula |
C5H7N3 |
Molecular Weight |
109.1 |
Purity |
95 |
Origin of Product |
United States |
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